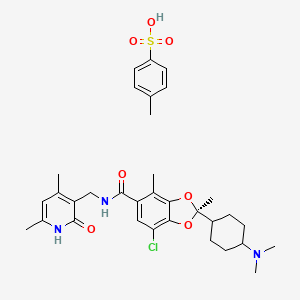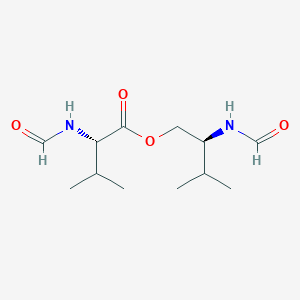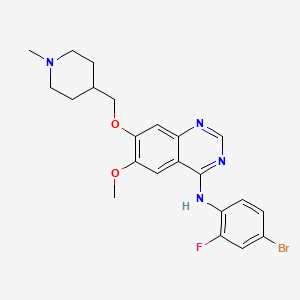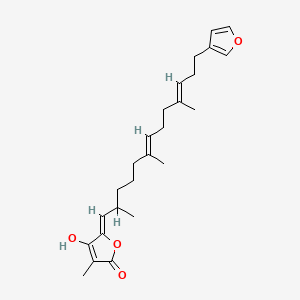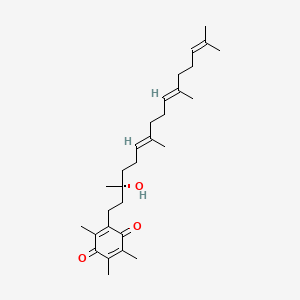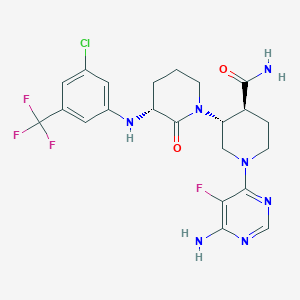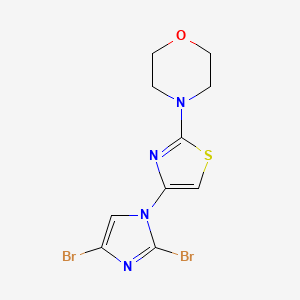
4-(4-(2,4-二溴-1H-咪唑-1-基)噻唑-2-基)吗啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine” is a chemical compound with the molecular formula C10H10Br2N4OS . It has a molecular weight of 394.09 g/mol . The compound is also known by other names such as VPC-14449 and starbld0006271 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10Br2N4OS/c11-7-5-16(9(12)13-7)8-6-18-10(14-8)15-1-3-17-4-2-15/h5-6H,1-4H2 . The compound has a complex structure with multiple functional groups including a morpholine ring, a thiazole ring, and an imidazole ring .Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has two rotatable bonds . The topological polar surface area is 71.4 Ų .科学研究应用
Inhibition of Androgen Receptor (AR)
VPC-14449 has been identified as a potent inhibitor of the androgen receptor (AR), a critical player in the development of prostate cancer . It selectively binds to the DNA-binding domain of AR and blocks its activity . This makes it a promising candidate for the treatment of prostate cancer.
Targeting AR Splice Variants
In addition to inhibiting the full-length AR, VPC-14449 also targets AR splice variants, such as ARv7 . These splice variants lack the ligand-binding domain and are often associated with resistance to second-generation antiandrogens. Therefore, VPC-14449 could potentially be used to treat castration-resistant prostate cancer (CRPC), a more aggressive form of the disease.
Disruption of AR DBD-DBD Interactions
VPC-14449 has been found to disrupt DBD-DBD (DNA binding domain) interactions of the AR . This disruption can lead to antineoplastic activity, providing another mechanism through which VPC-14449 can exert its anticancer effects.
Inhibition of AR Transcriptional Activity
The compound has been shown to block AR recruitment to androgen-responsive elements and suppress AR target gene expression . This inhibition of AR transcriptional activity is another way VPC-14449 can potentially combat prostate cancer.
Improved Microsomal Stability
VPC-14449 demonstrates improved microsomal stability . This property is important for the pharmacokinetics of the drug, affecting its absorption, distribution, metabolism, and excretion (ADME).
Potential for Development into Novel Therapeutics
Given its unique mechanisms of action and promising in vitro and in vivo activity, VPC-14449 represents a new class of AR antagonists with therapeutic potential for CRPC . Its ability to bypass most forms of PCa treatment resistance, including the truncation of the LBD of the AR, positions it as a promising candidate for further development into novel therapeutics .
作用机制
Target of Action
VPC-14449, also known as 4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine or 4-[4-(2,4-dibromoimidazol-1-yl)-1,3-thiazol-2-yl]morpholine, is a potent and selective inhibitor of the DNA-binding domain of the androgen receptor . The androgen receptor is a hormone-activated transcription factor that plays a crucial role in the growth of prostate cancer .
Mode of Action
VPC-14449 selectively binds to the DNA-binding domain of the androgen receptor, thereby blocking its activity . It reduces the ability of both the full-length androgen receptor and its variants to interact with chromatin . This interaction is crucial for the androgen receptor to regulate the expression of genes required for tumor growth .
Biochemical Pathways
The primary biochemical pathway affected by VPC-14449 is the androgen receptor signaling pathway. By inhibiting the DNA-binding domain of the androgen receptor, VPC-14449 prevents the receptor from binding to androgen response elements located in the enhancers of target genes . This results in the suppression of androgen receptor-responsive genes, which are essential for the growth of prostate cancer .
Result of Action
VPC-14449 has been shown to suppress cell viability, androgen receptor transcriptional activity, and target gene expression in various model systems . It has also been found to suppress the growth of androgen-sensitive LNCaP tumor xenografts in mice .
Action Environment
The efficacy and stability of VPC-14449 can be influenced by various environmental factors. For instance, the presence of androgens in the body can affect the activity of the androgen receptor and, consequently, the effectiveness of VPC-14449. Additionally, genetic variations, such as mutations in the androgen receptor, can also impact the compound’s action
属性
IUPAC Name |
4-[4-(2,4-dibromoimidazol-1-yl)-1,3-thiazol-2-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2N4OS/c11-7-5-16(9(12)13-7)8-6-18-10(14-8)15-1-3-17-4-2-15/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLNRGRZOLVWRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)N3C=C(N=C3Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine | |
Q & A
Q1: What makes VPC-14449 a promising candidate for prostate cancer therapy, especially in the context of resistance to existing treatments?
A1: VPC-14449 targets the DNA Binding Domain (DBD) of the androgen receptor (AR) []. This is significant because many prostate cancer treatments target the ligand-binding domain (LBD) of AR, and resistance to these treatments often involves AR splice variants that lack the LBD. By targeting the DBD, VPC-14449 offers a potential alternative mechanism to inhibit AR activity even in the presence of LBD-lacking variants. This approach could be particularly valuable in treating recurrent and metastatic prostate cancer, which frequently exhibit resistance to LBD-targeting therapies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

